Indole-3-pyruvic Acid-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H9NO3 |

|---|---|

Molecular Weight |

208.22 g/mol |

IUPAC Name |

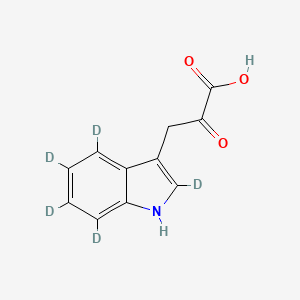

2-oxo-3-(2,4,5,6,7-pentadeuterio-1H-indol-3-yl)propanoic acid |

InChI |

InChI=1S/C11H9NO3/c13-10(11(14)15)5-7-6-12-9-4-2-1-3-8(7)9/h1-4,6,12H,5H2,(H,14,15)/i1D,2D,3D,4D,6D |

InChI Key |

RSTKLPZEZYGQPY-SNOLXCFTSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2)[2H])CC(=O)C(=O)O)[2H])[2H] |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(=O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Sentinel of Accuracy: Indole-3-pyruvic Acid-d5 in Tryptophan Metabolism Studies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of tryptophan metabolism, understanding the precise roles and concentrations of its various metabolites is paramount for advancements in neuroscience, immunology, and drug development. Indole-3-pyruvic acid (IPyA) stands as a key intermediate in one of the primary tryptophan metabolic routes, the indole-3-pyruvic acid pathway. Accurate quantification of this often labile and low-abundance metabolite is a significant analytical challenge. This technical guide illuminates the critical role of its deuterated stable isotope, Indole-3-pyruvic Acid-d5, as an internal standard in mass spectrometry-based methods, ensuring the accuracy and reliability of research findings.

The Indole-3-Pyruvic Acid Pathway: A Key Route in Tryptophan Metabolism

Tryptophan, an essential amino acid, is metabolized through several pathways, including the kynurenine (B1673888) pathway, the serotonin (B10506) pathway, and the indole (B1671886) pathway. The indole-3-pyruvic acid pathway, present in plants, bacteria, and mammals, represents a significant route for the conversion of tryptophan to other bioactive indole compounds.[1][2][3] In this pathway, tryptophan is first converted to IPyA through a transamination reaction. IPyA can then be further metabolized to indole-3-acetaldehyde, which is subsequently oxidized to indole-3-acetic acid (IAA), a phytohormone in plants and a signaling molecule in other organisms.[1][3] In mammals, the enzyme Interleukin-4-induced-1 (IL4I1) has been identified as a key player in the conversion of tryptophan to IPyA.[4]

The Gold Standard for Quantification: The Role of Deuterated Internal Standards

The quantification of endogenous metabolites like IPyA in complex biological matrices such as plasma, urine, and tissue homogenates is fraught with challenges, including matrix effects, ion suppression or enhancement in the mass spectrometer, and variations in sample extraction and preparation.[5] To overcome these obstacles, stable isotope-labeled internal standards are employed. This compound is an ideal internal standard for the quantification of IPyA.[6]

Being chemically identical to the analyte of interest but with a different mass due to the replacement of five hydrogen atoms with deuterium, this compound exhibits the same chromatographic retention time, extraction recovery, and ionization efficiency as endogenous IPyA.[6] By adding a known amount of the deuterated standard to the sample at the beginning of the workflow, any variations during the analytical process will affect both the analyte and the internal standard equally. The ratio of the analyte's signal to the internal standard's signal in the mass spectrometer is then used for accurate quantification, effectively normalizing for any experimental inconsistencies.[5]

Quantitative Data at a Glance

The following tables summarize key quantitative data related to the analysis of indole-3-pyruvic acid and the performance of analytical methods utilizing deuterated internal standards.

Table 1: Typical Concentrations of Indole-3-pyruvic Acid in Biological Samples

| Biological Matrix | Organism | Concentration Range | Reference(s) |

| Tomato Shoots | Lycopersicon esculentum | 8-10 ng/g fresh weight | [7] |

| Arabidopsis Seedlings | Arabidopsis thaliana | 4-13 ng/g | [8] |

| Mouse Serum | Mus musculus | 0.8–38.7 ng/mL (for indole) | [9][10] |

| Mouse Lung | Mus musculus | 4.3–69.4 ng/g (for indole) | [9][10] |

| Mouse Cecum | Mus musculus | 1043.8–12,124.4 ng/g (for indole) | [9][10] |

Table 2: Performance Characteristics of LC-MS/MS Methods for Indole Compound Analysis Using Deuterated Internal Standards

| Parameter | Typical Value | Reference(s) |

| Linearity (r²) | > 0.99 | [5][10] |

| Lower Limit of Quantification (LLOQ) | 0.05 - 2 µM | [5] |

| Intra-day Precision (%RSD) | < 15% | [5] |

| Inter-day Precision (%RSD) | < 15% | [5] |

| Accuracy (%Recovery) | 85 - 115% | [5] |

Experimental Protocols: A Step-by-Step Guide

The following is a detailed methodology for the quantification of indole-3-pyruvic acid in biological samples using this compound as an internal standard, based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[5][9][10][11]

Sample Preparation (Protein Precipitation)

-

Thawing and Spiking: Thaw frozen biological samples (e.g., plasma, serum, tissue homogenate) on ice. To 100 µL of the sample, add a known amount of this compound internal standard solution (e.g., 10 µL of a 1 µg/mL solution in methanol).

-

Protein Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) to the sample to precipitate proteins.

-

Vortexing and Centrifugation: Vortex the mixture vigorously for 1 minute. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant and transfer it to a clean tube.

-

Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

LC-MS/MS Analysis

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the analytes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Negative ion mode is often suitable for acidic compounds like IPyA.

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both IPyA and this compound.

-

IPyA: m/z 202.0 -> 158.0 (example transition, needs to be optimized)

-

This compound: m/z 207.0 -> 163.0 (example transition, needs to be optimized)

-

Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA, ICH) to ensure its reliability.[12][13] Key validation parameters include:

-

Linearity: Establish a calibration curve using a series of standards with known concentrations of IPyA and a fixed concentration of the internal standard. The response should be linear over a defined range.

-

Accuracy and Precision: Determine the accuracy (% recovery) and precision (relative standard deviation, %RSD) of the method by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range.

-

Selectivity and Specificity: Assess the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

-

Matrix Effect: Evaluate the influence of the biological matrix on the ionization of the analyte and internal standard.

-

Stability: Assess the stability of the analyte in the biological matrix under different storage and processing conditions.

Visualizing the Pathways and Processes

The following diagrams, generated using the DOT language, illustrate the key metabolic pathway and the experimental workflow.

Conclusion

The use of this compound as an internal standard is indispensable for the accurate and precise quantification of its endogenous counterpart in tryptophan metabolism studies. By providing a reliable means to correct for analytical variability, this deuterated standard empowers researchers, scientists, and drug development professionals to generate high-quality data. This, in turn, facilitates a deeper understanding of the intricate roles of tryptophan metabolites in health and disease, paving the way for the development of novel diagnostics and therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Indole-3-pyruvate: Analysis and Control of Tautomerism and Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Systematic profiling of indole-3-acetic acid biosynthesis in bacteria using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The measurement and mass spectral identification of indole-3-pyruvate from tomato shoots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of indole-3-pyruvic acid levels in Arabidopsis thaliana by gas chromatography-selected ion monitoring-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. agilent.com [agilent.com]

- 12. researchgate.net [researchgate.net]

- 13. demarcheiso17025.com [demarcheiso17025.com]

Unraveling Metabolic Flux: A Technical Guide to Indole-3-Pyruvic Acid-d5 as a Tracer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Indole-3-pyruvic acid-d5 (IPA-d5) as a stable isotope tracer for metabolic flux analysis (MFA). We delve into the core principles, detailed experimental methodologies, and data interpretation, offering a roadmap for researchers seeking to quantify the dynamic flow of metabolites through the Indole-3-pyruvic acid (IPyA) pathway, a critical route in tryptophan metabolism.

Introduction to Metabolic Flux Analysis with Stable Isotopes

Metabolic flux analysis is a powerful technique for elucidating the rates of metabolic reactions within a biological system.[1][2] Unlike traditional metabolomics, which provides a static snapshot of metabolite concentrations, MFA offers a dynamic view of cellular metabolism.[3] By introducing a substrate labeled with a stable isotope, such as deuterium (B1214612) (²H), researchers can trace the path of the labeled atoms through interconnected metabolic pathways.[4] The subsequent analysis of the isotopic enrichment in downstream metabolites by mass spectrometry (MS) allows for the calculation of intracellular metabolic fluxes.[1][2]

This compound is the deuterated form of Indole-3-pyruvic acid, a key intermediate in the metabolism of the essential amino acid tryptophan.[5][6] The IPyA pathway is a significant route for the biosynthesis of the phytohormone auxin (indole-3-acetic acid) in plants and is also present in various microorganisms and has implications in human health, including gut microbiome activity and immune responses.[7][8][9] Using IPA-d5 as a tracer enables the precise quantification of the flux through this pathway and its branch points.

The Indole-3-Pyruvic Acid (IPyA) Metabolic Pathway

The IPyA pathway is a central hub in tryptophan metabolism. The pathway is initiated by the transamination of L-tryptophan to form Indole-3-pyruvic acid. IPyA can then be further metabolized to various bioactive compounds, including indole-3-acetic acid (IAA), indole-3-lactic acid (ILA), and tryptophol (B1683683) (TOL).[7][8] Understanding the metabolic flux through these different branches is crucial for comprehending the physiological roles of tryptophan metabolites.

References

- 1. Metabolism of Tryptophan, Indole-3-acetic Acid, and Related Compounds in Parasitic Plants from the Genus Orobanche - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analysis of Indole-3-acetic Acid Metabolism in Zea mays Using Deuterium Oxide as a Tracer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolism of Tryptophan, Indole-3-acetic Acid, and Related Compounds in Parasitic Plants from the Genus Orobanche - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Conversion of tryptophan to indole-3-acetic acid by TRYPTOPHAN AMINOTRANSFERASES OF ARABIDOPSIS and YUCCAs in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indole-3-pyruvate: Analysis and Control of Tautomerism and Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of 4,5,6,7 and 2,4,5,6,7 Deuterium-labeled Indole-3-Acetic Acid for Use in Mass Spectrometric Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Analysis of tryptophan metabolites and related compounds in human and murine tissue: development and validation of a quantitative and semi-quantitative method using high resolution mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to the Comparative Stability of Indole-3-pyruvic Acid-d5 and its Unlabeled Counterpart

This guide provides a comprehensive analysis for researchers, scientists, and drug development professionals on the stability of Indole-3-pyruvic Acid (IPA) versus its deuterated isotopologue, Indole-3-pyruvic Acid-d5 (IPA-d5). The focus is on the underlying principles of deuteration and its effect on molecular stability, supported by detailed experimental protocols and visual representations of key concepts.

Introduction to Indole-3-pyruvic Acid and the Role of Deuteration

Indole-3-pyruvic acid (IPA) is a pivotal endogenous metabolite of tryptophan and serves as a key intermediate in the biosynthesis of the primary auxin hormone in plants, indole-3-acetic acid (IAA).[1][2] Beyond its role in botany, IPA has garnered interest in biomedical research for its antioxidant properties and its activity as an aryl hydrocarbon receptor (AhR) agonist, with potential therapeutic applications in inflammation and anxiety.[2][3] However, a significant challenge in working with IPA is its inherent instability, particularly in aqueous solutions, where it can spontaneously degrade.[4]

Isotopic substitution, specifically the replacement of hydrogen with its heavier, stable isotope deuterium (B1214612) (D), is a strategy employed in drug development to enhance the metabolic stability and pharmacokinetic profile of molecules.[5][] This guide delves into the scientific principles governing the stability of this compound, a deuterated form of IPA, and provides a comparative framework against the unlabeled compound.

Physicochemical Properties

A foundational understanding of the physicochemical characteristics of both molecules is essential for any comparative analysis. The primary difference lies in the increased molecular weight of the deuterated compound due to the substitution of five hydrogen atoms with deuterium.

| Property | Indole-3-pyruvic Acid (IPA) | This compound (IPA-d5) |

| Synonyms | Indole-3-pyruvate, IPyr | 2-oxo-3-(2,4,5,6,7-pentadeuterio-1H-indol-3-yl)propanoic acid |

| Molecular Formula | C₁₁H₉NO₃[7] | C₁₁H₄D₅NO₃ |

| Molecular Weight | 203.19 g/mol [7] | ~208.22 g/mol [8] |

| CAS Number | 392-12-1[7] | 392-12-1 (Unlabeled) |

| Appearance | Crystalline solid[1][9] | Not specified, likely a crystalline solid |

| Storage Temperature | -20°C[1] | Not specified, recommended -20°C |

| Solubility | Soluble in DMSO and DMF (~30 mg/ml)[1][9] | Not specified, expected to be similar to IPA |

| Stability | ≥ 4 years when stored at -20°C as a solid.[1][9] Aqueous solutions are not recommended for storage for more than one day.[9] | Expected to be more stable, especially against metabolic degradation. |

The Stability Challenge of Unlabeled Indole-3-pyruvic Acid

Indole-3-pyruvic acid is notoriously unstable, a factor that complicates its study and application. It is known to spontaneously convert into other indolic compounds. For instance, in culture media, IPA can be converted to indole-3-lactic acid (ILA).[4] This inherent instability necessitates careful handling and storage, particularly in its dissolved state. The degradation pathways of IPA are influenced by factors such as pH, temperature, light exposure, and the presence of oxidizing agents.

The primary metabolic pathway for IPA in many organisms involves its conversion to indole-3-acetaldehyde (IAAld), which is then oxidized to indole-3-acetic acid (IAA).[10][11][12] This enzymatic conversion, along with spontaneous chemical degradation, contributes to the limited half-life of the compound.

The Deuterium Kinetic Isotope Effect: A Principle of Enhanced Stability

The enhanced stability of IPA-d5 over its unlabeled counterpart is rooted in the Kinetic Isotope Effect (KIE) . The KIE describes the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[13][14]

The C-D bond is stronger and has a lower zero-point vibrational energy than a C-H bond.[13][15] Consequently, more energy is required to break a C-D bond, leading to a higher activation energy for reactions where C-H bond cleavage is the rate-determining step.[14][15] This results in a slower reaction rate for the deuterated compound.[][16] In the context of drug metabolism, where enzymes often catalyze the cleavage of C-H bonds, deuteration at these positions can significantly slow down the metabolic process, thereby increasing the compound's half-life and stability.[5][][17]

Hypothetical Comparative Stability Data

While direct, published experimental data quantitatively comparing the stability of IPA and IPA-d5 is scarce, a hypothetical stability study can illustrate the expected outcome based on the KIE. The following table presents a conceptual summary of results from a forced degradation study.

| Stress Condition | Timepoint | % Degradation of IPA (Hypothetical) | % Degradation of IPA-d5 (Hypothetical) |

| Acidic (0.1 M HCl) | 24h | 15% | 12% |

| Alkaline (0.1 M NaOH) | 24h | 25% | 20% |

| Oxidative (3% H₂O₂) | 24h | 40% | 28% |

| Photolytic (UV light) | 24h | 30% | 25% |

| Thermal (60°C) | 24h | 18% | 15% |

| Metabolic (microsomal) | 4h | 60% | 35% |

Note: This data is illustrative and intended to demonstrate the expected trend of increased stability for the deuterated compound, particularly under oxidative and metabolic stress where C-H bond cleavage is more likely to be rate-limiting.

Experimental Protocols for Stability Assessment

To empirically determine and compare the stability of IPA and IPA-d5, a well-designed stability-indicating assay is crucial. The following are detailed methodologies for key experiments.

Protocol 1: Stability-Indicating HPLC-UV Method

This method is designed to quantify the decrease in the concentration of the parent compound over time under various stress conditions.

-

Objective: To develop and validate a stability-indicating HPLC method for the quantitative determination of IPA and IPA-d5.

-

Instrumentation:

-

HPLC system with a UV detector (e.g., Agilent 1260 Infinity II, Waters Alliance).

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

-

Reagents and Materials:

-

Acetonitrile (B52724) (HPLC grade).

-

Water (HPLC grade).

-

Phosphoric acid or Formic acid.

-

Indole-3-pyruvic Acid and this compound reference standards.

-

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 280 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

-

-

Procedure:

-

Standard Preparation: Prepare stock solutions of IPA and IPA-d5 in a suitable solvent like DMSO. Create a series of working standards by diluting the stock solution.

-

Sample Preparation for Forced Degradation:

-

Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and incubate.

-

Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and incubate.

-

Oxidative Degradation: Dissolve the compound in 3% H₂O₂ and incubate.

-

Thermal Degradation: Store solutions at an elevated temperature (e.g., 60°C).

-

Photodegradation: Expose solutions to UV light.

-

-

Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), take aliquots from each stressed sample, neutralize if necessary, dilute to an appropriate concentration, and inject into the HPLC system.

-

Data Evaluation: The peak area of the parent compound is monitored over time to determine the rate of degradation. The method is considered "stability-indicating" if the degradation products are well-resolved from the parent peak.

-

Protocol 2: LC-MS for Degradant Identification

-

Objective: To identify the major degradation products of IPA and IPA-d5.

-

Instrumentation: LC-MS/MS system.

-

Procedure:

-

Analyze the stressed samples from Protocol 1 using an LC-MS/MS system.

-

The mass spectrometer will provide mass-to-charge ratio (m/z) data for the degradation products.

-

By comparing the mass spectra of the degradants from IPA and IPA-d5, one can confirm the sites of degradation and whether the deuterated positions are involved.

-

Protocol 3: NMR Spectroscopy for Structural Elucidation

-

Objective: To confirm the structure of degradation products and assess isotopic integrity.

-

Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

-

Procedure:

-

Isolate the major degradation products using preparative HPLC.

-

Dissolve the isolated compounds in a deuterated solvent (e.g., DMSO-d6).

-

Acquire ¹H and ¹³C NMR spectra to elucidate the structures of the degradants.

-

For IPA-d5 samples, ¹H NMR can be used to confirm the absence of protons at the deuterated positions, thus verifying the isotopic labeling.

-

Conclusion

Indole-3-pyruvic acid is a valuable research compound with known stability limitations. Its deuterated analog, this compound, is predicted to offer significantly enhanced stability, particularly against metabolic and oxidative degradation, due to the kinetic isotope effect. This increased stability can provide researchers with a more robust tool for in vitro and in vivo studies, offering a longer half-life and potentially more reliable and reproducible results.

For any specific application, it is imperative for researchers to conduct tailored stability studies under their experimental conditions. The protocols and principles outlined in this guide provide a robust framework for such an evaluation, enabling a thorough understanding of the stability profiles of both Indole-3-pyruvic Acid and its deuterated counterpart. This knowledge is critical for the accurate interpretation of experimental data and for the potential development of IPA-based therapeutics.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Indole-3-pyruvic Acid | CAS 392-12-1 | Cayman Chemical | Biomol.com [biomol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Characterization of indole-3-pyruvic acid pathway-mediated biosynthesis of auxin in Neurospora crassa | PLOS One [journals.plos.org]

- 5. salamandra.net [salamandra.net]

- 7. Indole-3-pyruvic acid | C11H9NO3 | CID 803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | LGC Standards [lgcstandards.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. macmillan.princeton.edu [macmillan.princeton.edu]

- 16. researchgate.net [researchgate.net]

- 17. Deuterated drug - Wikipedia [en.wikipedia.org]

physical and chemical properties of Indole-3-pyruvic Acid-d5

An In-depth Technical Guide to the Physical and Chemical Properties of Indole-3-pyruvic Acid-d5

Introduction

This compound is the deuterated form of Indole-3-pyruvic acid (IPA), a crucial intermediate in the metabolism of tryptophan. As a stable isotope-labeled compound, it serves as an invaluable tool for researchers, scientists, and drug development professionals. Its primary application is as an internal standard for highly accurate quantification in mass spectrometry-based analytical methods, such as GC-MS and LC-MS, and as a tracer for metabolic flux analysis.[1] The non-deuterated analogue, IPA, is an endogenous metabolite found across various biological kingdoms, acting as a key precursor in the biosynthesis of the plant hormone indole-3-acetic acid (IAA) and as an agonist for the Aryl Hydrocarbon Receptor (AHR) in mammals.[2][3][4] This guide provides a comprehensive overview of the core , detailed experimental protocols, and its role in significant biological pathways.

Core Physical and Chemical Properties

The fundamental physicochemical properties of this compound are summarized below. Data for the unlabeled compound are also provided for reference where applicable.

| Property | Value (this compound) | Value (Indole-3-pyruvic Acid, Unlabeled) | Reference |

| Molecular Formula | C₁₁H₄D₅NO₃ | C₁₁H₉NO₃ | [5][6] |

| Molecular Weight | 208.22 g/mol | 203.19 g/mol | [5][6][7] |

| Monoisotopic Mass | 208.0896 Da | 203.0582 Da | [5][8] |

| CAS Number | 85163-57-1 | 392-12-1 | [1][5] |

| IUPAC Name | 2-oxo-3-(2,4,5,6,7-pentadeuterio-1H-indol-3-yl)propanoic acid | 3-(1H-indol-3-yl)-2-oxopropanoic acid | [5][7] |

| Synonyms | (Penta-Deuteroindolyl-3)-pyruvic Acid | Indole-3-pyruvate, IPA, IPyr | [3][6] |

| Appearance | Crystalline Solid | Tan to beige crystalline powder | [3][9] |

| Melting Point | Not available | 201-211 °C (decomposes), 215 °C (decomposes) | [9] |

| SMILES | [2H]c1[nH]c2c([2H])c([2H])c([2H])c([2H])c2c1CC(=O)C(=O)O | O=C(C(O)=O)CC1=CNC2=CC=CC=C21 | [5][10] |

| InChI | InChI=1S/C11H9NO3/c13-10(11(14)15)5-7-6-12-9-4-2-1-3-8(7)9/h1-4,6,12H,5H2,(H,14,15)/i1D,2D,3D,4D,6D | InChI=1S/C11H9NO3/c13-10(11(14)15)5-7-6-12-9-4-2-1-3-8(7)9/h1-4,6,12H,5H2,(H,14,15) | [5][7] |

Solubility and Stability

Solubility: Indole-3-pyruvic acid is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), with a solubility of approximately 30 mg/mL.[3][10] It is sparingly soluble in aqueous buffers.[3] For preparing aqueous solutions, it is recommended to first dissolve the compound in DMSO and then dilute with the aqueous buffer of choice.[3] Using this method, a solubility of about 0.14 mg/mL in a 1:6 solution of DMSO:PBS (pH 7.2) can be achieved.[3]

Stability and Storage: Indole-3-pyruvic acid and its deuterated analogue are unstable compounds.[11] For long-term storage, the solid compound should be kept at -20°C, where it is stable for at least four years.[3] Stock solutions in organic solvents should be stored under nitrogen and protected from light; they are stable for up to 6 months at -80°C and for 1 month at -20°C.[1] It is advised not to store aqueous solutions for more than one day due to the compound's instability.[3] Recent studies highlight that IPA exists in a keto-enol tautomeric equilibrium and can be highly reactive, especially in the presence of peroxides, non-enzymatically producing a variety of other metabolites.[12] The addition of antioxidants like vitamin C can slow this degradation.[12]

Experimental Protocols

Synthesis of Deuterated Indoles

A practical and facile method for the synthesis of deuterium-labeled indoles, including Indole-3-acetic Acid-d5, involves an acid-catalyzed hydrogen-deuterium exchange.[13][14]

-

Protocol: 3-substituted indoles can be efficiently deuterated by treatment with 20 wt % D₂SO₄ in deuterated methanol (B129727) (CD₃OD) at temperatures ranging from 60–90 °C.[13][14] This method allows for high deuterium (B1214612) incorporation at multiple positions on the indole (B1671886) ring.[13] The use of an in-situ prepared D₂SO₄/CH₃OD/D₂O solution facilitates a large-scale and cost-effective synthesis.[13][14]

Quantitative Analysis by GC-MS

Due to the inherent instability of IPA, derivatization is required for its accurate quantification by Gas Chromatography-Mass Spectrometry (GC-MS).

-

Protocol Overview: A method for the determination of IPA levels in biological samples (e.g., Arabidopsis thaliana) involves the following steps:[15]

-

Derivatization: The crude extract is treated with hydroxylamine (B1172632) to form the more stable IPA-oxime derivative.[15] Other reagents like pentafluorobenzylhydroxylamine can also be used to create derivatives suitable for sensitive electron capture detection.[16]

-

Extraction: The derivatized sample undergoes ethyl acetate (B1210297) partitioning.[15]

-

Purification: The extract is cleaned up using solid-phase extraction with a C18 resin, followed by reversed-phase high-performance liquid chromatography (HPLC).[15]

-

Detection and Quantification: The purified derivative is then analyzed by GC-MS, typically using selected ion monitoring (SIM) for high sensitivity and specificity.[15] this compound is used as an internal standard to correct for sample loss during preparation and analysis.

-

Analysis of Tautomers by UHPLC-HRMS

Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS) can be used to separate and characterize the keto and enol tautomers of IPA.[12]

-

Protocol:

-

Chromatography: Use a UHPLC system to separate the tautomers. The relative proportions of each form can be influenced by temperature and pH.[17]

-

Identification: Hydrogen-deuterium exchange (HDX) can be employed to definitively identify the peaks corresponding to the enol and keto forms.[12]

-

Mass Spectrometry: The tautomers, though separable by chromatography, typically produce identical MS/MS fragmentation spectra.[12]

-

Biological Context and Signaling Pathways

Tryptophan-Dependent Auxin Biosynthesis

IPA is a central intermediate in the primary pathway for the biosynthesis of indole-3-acetic acid (IAA), the most abundant natural auxin in plants.[2][18][19] This pathway is also utilized by many plant-associated bacteria and some fungi.[2][18]

-

Pathway Steps:

-

Transamination: L-Tryptophan is converted to Indole-3-pyruvic acid (IPA) by a tryptophan aminotransferase.[2]

-

Decarboxylation: IPA is then decarboxylated to form indole-3-acetaldehyde (IAAld) by an indole-3-pyruvate decarboxylase (IPDC).[18][20]

-

Oxidation: Finally, IAAld is oxidized to indole-3-acetic acid (IAA) by an aldehyde dehydrogenase.[2]

-

-

Instability: Both IPA and IAAld are highly unstable. In culture, their presence is often inferred by the detection of their more stable derivatives, indole-3-lactic acid (ILA) and tryptophol (B1683683) (TOL), respectively.[11]

Aryl Hydrocarbon Receptor (AHR) Activation

In mammals, IPA and other tryptophan metabolites derived from the gut microbiota act as signaling molecules. IPA is an orally active agonist of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor that plays a key role in regulating immune responses.[1][4][21]

-

Mechanism of Action:

-

Source: IPA is produced from dietary tryptophan by the action of aminotransferases from both the host and gut microorganisms.[21]

-

AHR Activation: IPA activates AHR, leading to the transcription of target genes like Cytochrome P450 1A1 (CYP1A1).[22]

-

Anti-Inflammatory Effects: AHR activation by IPA has been shown to suppress inflammation in a mouse model of T-cell-mediated colitis.[4][21] This effect is mediated by attenuating the expression of pro-inflammatory Th1 cytokines (e.g., IL-1β, IFN-γ, TNF-α) and enhancing the expression of the anti-inflammatory cytokine IL-10.[4][21][22]

-

-

Therapeutic Potential: Due to its anti-inflammatory and antioxidant properties, IPA is being investigated for its therapeutic potential in conditions such as inflammatory bowel disease, anxiety, and sleep disorders.[1][4][23]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | LGC Standards [lgcstandards.com]

- 6. This compound | LGC Standards [lgcstandards.com]

- 7. Indole-3-pyruvic acid | C11H9NO3 | CID 803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. metaboldb.princeton.edu [metaboldb.princeton.edu]

- 9. chemimpex.com [chemimpex.com]

- 10. Indole-3-pyruvic Acid | CAS 392-12-1 | Cayman Chemical | Biomol.com [biomol.com]

- 11. Characterization of indole-3-pyruvic acid pathway-mediated biosynthesis of auxin in Neurospora crassa | PLOS One [journals.plos.org]

- 12. Indole-3-pyruvate: Analysis and Control of Tautomerism and Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Deuteration of Indole Compounds: Synthesis of Deuterated Auxins, Indole-3-acetic Acid-d5 and Indole-3-butyric Acid-d5 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Determination of indole-3-pyruvic acid levels in Arabidopsis thaliana by gas chromatography-selected ion monitoring-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The measurement and mass spectral identification of indole-3-pyruvate from tomato shoots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Characterization of indole-3-pyruvic acid pathway-mediated biosynthesis of auxin in Neurospora crassa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Frontiers | Indole pyruvate decarboxylase gene regulates the auxin synthesis pathway in rice by interacting with the indole-3-acetic acid–amido synthetase gene, promoting root hair development under cadmium stress [frontiersin.org]

- 21. academic.oup.com [academic.oup.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

Decoding the Certificate of Analysis: A Technical Guide to Indole-3-pyruvic Acid-d5

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive explanation of the data presented in a typical Certificate of Analysis (CofA) for Indole-3-pyruvic Acid-d5. Understanding the nuances of this document is critical for ensuring the quality, identity, and purity of this isotopically labeled compound in research and development settings. This guide will delve into the quantitative data, detail the underlying experimental methodologies, and visualize the key pathways and workflows involved.

Quantitative Data Summary

A Certificate of Analysis for this compound presents critical data regarding the identity and purity of the material. The following tables summarize the key quantitative specifications from a representative CofA.

Table 1: Product Identification and Properties

| Parameter | Specification |

| Product Name | This compound |

| Synonyms | (Penta-Deuteroindolyl-3)-pyruvic Acid |

| Molecular Formula | C₁₁H₄D₅NO₃ |

| Molecular Weight | 208.22 |

| CAS Number | 85163-57-1 |

| Appearance | Light Brown to Brown Solid |

| Solubility | DMSO (Slightly), Methanol (B129727) (Slightly) |

| Long Term Storage | -20°C, Inert atmosphere, Light sensitive |

Table 2: Purity and Isotopic Enrichment

| Analytical Test | Specification | Result |

| Purity (Overall) | --- | 96%[1] |

| HPLC Purity | Report Result | 96.83% (at 230 nm)[1] |

| Isotopic Purity | >95% | 98.2%[1] |

Table 3: Isotopic Distribution

| Isotopic Species | Normalized Intensity |

| d0 | 0.01%[1] |

| d1 | 0.00%[1] |

| d2 | 0.06%[1] |

| d3 | 0.18%[1] |

| d4 | 8.55%[1] |

| d5 | 91.20%[1] |

Key Signaling Pathway: The Indole-3-pyruvic Acid Pathway

Indole-3-pyruvic acid is a key intermediate in the biosynthesis of auxin, a class of plant hormones. The Indole-3-pyruvic Acid (IPA) pathway is a primary route for the production of Indole-3-acetic acid (IAA), the most common and physiologically active auxin.[2][3][4] This pathway is not only crucial in plants but has also been identified in various bacteria and fungi.[4][5]

Experimental Protocols

The analytical tests cited in the Certificate of Analysis are performed according to rigorous experimental protocols. The following sections provide detailed methodologies for the key experiments.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of chemical compounds. For Indole-3-pyruvic acid, a reversed-phase HPLC method is typically employed.[6][7][8]

Methodology:

A common approach involves using a C8 or C18 stationary phase with a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous component, often with an acidic modifier to improve peak shape and resolution.[6][7]

-

Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

-

Column: A reversed-phase column, such as a Zorbax Eclipse XDB C8 (150 x 4.6 mm, 5 µm particle size), is suitable.[7]

-

Mobile Phase: A typical mobile phase is a mixture of methanol and 1% acetic acid in water (e.g., 60:40 v/v) run in an isocratic mode.[7] For mass spectrometry compatibility, formic acid can be substituted for phosphoric acid.[6][9]

-

Flow Rate: A flow rate of 1.0 mL/min is commonly used.[7]

-

Detection: Detection is typically performed by monitoring the UV absorbance at a specific wavelength, such as 230 nm or 282 nm.[1][7]

-

Sample Preparation: A known concentration of the this compound standard is dissolved in a suitable solvent, such as methanol, and injected into the HPLC system.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to confirm the molecular weight and isotopic distribution of this compound. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be utilized.[10][11][12]

Methodology:

For LC-MS, the eluent from an HPLC system is directly introduced into the mass spectrometer. For GC-MS, the sample may require derivatization to increase its volatility.[11]

-

Instrumentation: A mass spectrometer, such as a triple quadrupole or time-of-flight (TOF) analyzer, coupled to a GC or LC system.

-

Ionization: Common ionization techniques include Electrospray Ionization (ESI) for LC-MS and Electron Ionization (EI) for GC-MS.

-

Data Acquisition: The mass spectrometer is operated in full scan mode to obtain the mass spectrum, which shows the relative abundance of ions at different mass-to-charge ratios (m/z).

-

Data Analysis: The molecular ion peak corresponding to the deuterated compound is identified to confirm the molecular weight. The isotopic distribution is determined by comparing the intensities of the peaks corresponding to the different deuterated species (d0 to d5).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of this compound. While the Certificate of Analysis simply states that the NMR "Conforms to Structure," a detailed analysis would involve acquiring and interpreting both proton (¹H) and carbon (¹³C) NMR spectra.[1]

Methodology:

The deuteration at five positions on the indole (B1671886) ring will result in the absence of corresponding signals in the ¹H NMR spectrum compared to the non-deuterated analog.

-

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz).

-

Sample Preparation: The sample is dissolved in a deuterated solvent, such as DMSO-d₆ or Methanol-d₄.

-

Data Acquisition: Standard ¹H and ¹³C NMR spectra are acquired.

-

Data Analysis: The chemical shifts, signal multiplicities, and integration values of the remaining protons (in the pyruvic acid side chain) are analyzed to confirm the structure. The absence of signals in the aromatic region confirms the deuteration of the indole ring.

By thoroughly understanding the data presented in the Certificate of Analysis and the sophisticated analytical techniques used to generate that data, researchers can confidently utilize this compound in their studies, ensuring the accuracy and reliability of their experimental outcomes.

References

- 1. lgcstandards.com [lgcstandards.com]

- 2. Characterization of indole-3-pyruvic acid pathway-mediated biosynthesis of auxin in Neurospora crassa | PLOS One [journals.plos.org]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of indole-3-pyruvic acid pathway-mediated biosynthesis of auxin in Neurospora crassa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Separation of Indole-3-pyruvic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. Development and Validation of a Reversed-Phase Liquid Chromatography Method for the Simultaneous Determination of Indole-3-Acetic Acid, Indole-3-Pyruvic Acid, and Abscisic Acid in Barley (Hordeum vulgare L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development and Validation of a Reversed-Phase Liquid Chromatography Method for the Simultaneous Determination of Indole-3-Acetic Acid, Indole-3-Pyruvic Acid, and Abscisic Acid in Barley (Hordeum vulgare L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Indole-3-pyruvic acid | SIELC Technologies [sielc.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Determination of indole-3-pyruvic acid levels in Arabidopsis thaliana by gas chromatography-selected ion monitoring-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The measurement and mass spectral identification of indole-3-pyruvate from tomato shoots - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Commercial Sources and Purity of Indole-3-pyruvic Acid-d5

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability and purity of deuterated Indole-3-pyruvic Acid (IPA-d5), a critical internal standard for mass spectrometry-based quantification of the endogenous tryptophan metabolite, Indole-3-pyruvic acid. This guide details commercially available sources, their reported purity levels, and the analytical methodologies employed for quality control. Furthermore, it outlines key experimental protocols for purity assessment and visualizes the metabolic context and analytical workflows.

Commercial Availability and Purity

Indole-3-pyruvic Acid-d5 is available from several reputable suppliers of research chemicals and stable isotope-labeled compounds. The purity of these products is a critical consideration for its use as an internal standard, ensuring accurate quantification in complex biological matrices. The following table summarizes the available quantitative data from prominent commercial sources.

| Supplier | Product Number | Chemical Purity | Isotopic Purity | Analytical Methods Used |

| LGC Standards | I627182 | 96.83% (HPLC at 230 nm) | 98.2% (d5) | NMR, Elemental Analysis, HPLC, MS |

| Cayman Chemical | Not specified | ≥98% | Not specified | Not specified |

| MedchemExpress | HY-W028393-d5 | Not specified | Not specified | Not specified |

| Sigma-Aldrich | Not specified | ≥97% | Not specified | Not specified |

Note: The information provided is based on publicly available data from the suppliers' websites and certificates of analysis. It is recommended to obtain the latest certificate of analysis for the specific lot being purchased.

Experimental Protocols for Purity Assessment

The determination of chemical and isotopic purity of this compound relies on a combination of chromatographic and spectroscopic techniques. Below are detailed methodologies for the key experiments cited.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

HPLC is a fundamental technique for assessing the chemical purity of IPA-d5 by separating it from potential impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this analysis.

-

Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.[1]

-

Mobile Phase: A typical mobile phase consists of a mixture of methanol (B129727) and water containing a small percentage of an acid, such as 1% acetic acid or phosphoric acid, to ensure good peak shape.[2][3] A common isocratic elution might use a ratio of 60:40 (v/v) methanol:1% acetic acid.[1][2]

-

Flow Rate: A flow rate of 1.0 mL/min is generally employed.[2]

-

Detection: UV detection at a wavelength of 230 nm or 280 nm is appropriate for the indole (B1671886) chromophore.[4] For enhanced sensitivity and specificity, fluorescence detection can be utilized with an excitation wavelength of 282 nm and an emission wavelength of 360 nm.[2]

-

Sample Preparation: The IPA-d5 standard is dissolved in a suitable solvent, such as methanol or DMSO, to a known concentration.

-

Analysis: The sample is injected onto the HPLC system, and the resulting chromatogram is analyzed. Purity is calculated by dividing the peak area of the main component by the total peak area of all components, expressed as a percentage.

Mass Spectrometry (MS) for Isotopic Purity and Identity Confirmation

Mass spectrometry is essential for confirming the molecular weight of IPA-d5 and determining its isotopic enrichment.

-

Instrumentation: A mass spectrometer, often coupled with a liquid chromatography (LC-MS) or gas chromatography (GC-MS) system, is used.

-

Ionization: Electrospray ionization (ESI) in negative ion mode is a common technique for LC-MS analysis of indole compounds.

-

Mass Analysis: High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement, confirming the elemental composition. Tandem mass spectrometry (MS/MS) can be used to generate a fragmentation pattern for structural confirmation.

-

Isotopic Purity Determination: The relative intensities of the ion signals corresponding to the unlabeled (d0) and variously deuterated (d1-d5) forms of Indole-3-pyruvic acid are measured. The isotopic purity is typically reported as the percentage of the d5 isotopologue relative to the sum of all isotopologues. For example, a certificate of analysis from LGC Standards showed a d5 intensity of 91.20% with minor contributions from d4 (8.55%), d3 (0.18%), d2 (0.06%), d1 (0.00%), and d0 (0.01%).[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the molecular structure of IPA-d5, confirming the positions of the deuterium (B1214612) labels and the overall integrity of the molecule.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Solvent: A deuterated solvent in which the sample is soluble, such as DMSO-d6 or Methanol-d4, is used.

-

Experiments:

-

¹H NMR: This spectrum will show the absence of signals at the positions where deuterium atoms have replaced protons in the indole ring. The remaining proton signals can be used to confirm the structure.

-

¹³C NMR: This spectrum provides information about the carbon framework of the molecule.

-

²H NMR (Deuterium NMR): This experiment directly detects the deuterium nuclei, confirming their presence and potentially their specific locations in the molecule.

-

Visualizations

Indole-3-pyruvic Acid Metabolic Pathway

Indole-3-pyruvic acid is a key intermediate in the tryptophan-dependent biosynthesis of the plant hormone auxin (indole-3-acetic acid).[5][6] The following diagram illustrates this important metabolic pathway.

Experimental Workflow for Purity Analysis of this compound

The following diagram outlines a typical workflow for the comprehensive purity assessment of commercially sourced this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Development and Validation of a Reversed-Phase Liquid Chromatography Method for the Simultaneous Determination of Indole-3-Acetic Acid, Indole-3-Pyruvic Acid, and Abscisic Acid in Barley (Hordeum vulgare L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Indole-3-pyruvic acid | SIELC Technologies [sielc.com]

- 4. lgcstandards.com [lgcstandards.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Navigating the Isotopic Landscape: A Technical Guide to Commercially Available Indole-3-pyruvic Acid-d5

For researchers, scientists, and professionals in drug development, the purity and isotopic enrichment of deuterated standards are paramount for accurate and reliable experimental outcomes. This in-depth technical guide explores the isotopic enrichment levels of commercially available Indole-3-pyruvic Acid-d5, a crucial internal standard and tracer in mass spectrometry-based quantitative analysis.

This compound (IPA-d5) is the deuterated analog of Indole-3-pyruvic acid, a key metabolite in the tryptophan pathway. Its use as an internal standard in quantitative assays, particularly in metabolic flux analysis and pharmacokinetic studies, necessitates a thorough understanding of its isotopic composition. This guide provides a summary of typical isotopic enrichment levels, detailed experimental protocols for their determination, and visual workflows to aid in experimental design and data interpretation.

Isotopic Enrichment of Commercial this compound

The isotopic enrichment of a deuterated compound refers to the percentage of a specific isotope (in this case, deuterium) at a given atomic position. High isotopic enrichment is critical to minimize interference from the unlabeled analyte and ensure the precision of quantitative measurements. While specific isotopic enrichment values are lot-dependent and should always be confirmed with the supplier's Certificate of Analysis (CoA), a review of commercially available deuterated indole (B1671886) compounds indicates that high levels of enrichment are standard.

Several chemical suppliers offer this compound. For instance, LGC Standards provides this compound under the product code TRC-I627182. While a publicly available CoA with the exact isotopic enrichment for this specific product was not found during this review, data from similar deuterated indole compounds suggest a high degree of deuterium (B1214612) incorporation. MedchemExpress also lists this compound (HY-W718300) with a stated purity of 95.00%, although it is not specified if this refers to chemical or isotopic purity. As a point of reference, CDN Isotopes offers a related compound, Indole-2,4,5,6,7-d5-3-acetic Acid, with a stated isotopic enrichment of 98 atom % D. This level of enrichment is typical for many commercially available deuterated standards.

For accurate quantification, it is crucial to not only know the overall isotopic enrichment but also the distribution of isotopologues (molecules that differ only in their isotopic composition). This information is often provided in the CoA or can be determined using the methods outlined below.

Table 1: Representative Isotopic Enrichment of a Commercially Available Deuterated Indole Compound

| Supplier | Compound Name | Catalog Number | Stated Isotopic Enrichment |

| CDN Isotopes | Indole-2,4,5,6,7-d5-3-acetic Acid | D-2203 | 98 atom % D |

Note: This table presents data for a closely related compound to illustrate typical commercial enrichment levels. Researchers should always refer to the Certificate of Analysis for the specific lot of this compound being used.

Experimental Protocols for Determining Isotopic Enrichment

The determination of isotopic enrichment is typically performed using high-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] These techniques provide both quantitative data on the degree of deuteration and qualitative information on the positions of the deuterium labels.

Mass Spectrometry-Based Method

High-resolution mass spectrometry is a powerful tool for determining the isotopic distribution of a labeled compound. By analyzing the relative intensities of the mass peaks corresponding to the different isotopologues, the average isotopic enrichment can be calculated.

Protocol for Isotopic Enrichment Analysis by LC-HRMS:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

-

Prepare a dilute working solution (e.g., 1 µg/mL) in the initial mobile phase.

-

-

Liquid Chromatography (LC) Conditions:

-

Column: A C18 reversed-phase column is typically suitable.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

-

High-Resolution Mass Spectrometry (HRMS) Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in either positive or negative ion mode.

-

Mass Analyzer: An Orbitrap or Time-of-Flight (TOF) mass analyzer is required for high mass accuracy and resolution.

-

Scan Range: A narrow scan range around the expected m/z of the analyte (e.g., m/z 200-220).

-

Resolution: Set to >60,000 to resolve the isotopic peaks.

-

-

Data Analysis:

-

Extract the mass spectrum for the chromatographic peak corresponding to this compound.

-

Identify the monoisotopic peak of the unlabeled compound (M+0) and the peaks corresponding to the deuterated isotopologues (M+1, M+2, M+3, M+4, M+5).

-

Calculate the relative abundance of each isotopologue.

-

The isotopic enrichment is calculated based on the weighted average of the deuterium content across all isotopologues.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy-Based Method

NMR spectroscopy provides detailed information about the specific sites of deuteration and can be used for quantitative analysis of isotopic enrichment. Both ¹H and ²H NMR can be employed.

Protocol for Isotopic Enrichment Analysis by NMR:

-

Sample Preparation:

-

Accurately weigh a known amount of this compound (e.g., 5-10 mg).

-

Dissolve the sample in a deuterated solvent that does not have signals overlapping with the analyte signals (e.g., DMSO-d6, CDCl3).

-

Add a known amount of an internal standard with a known concentration and a signal in a clear region of the spectrum.

-

-

¹H NMR Spectroscopy:

-

Acquire a quantitative ¹H NMR spectrum.

-

Integrate the signals corresponding to the residual protons in the deuterated positions of the indole ring.

-

Compare the integral of the residual proton signals to the integral of a non-deuterated position in the molecule (if available) or the internal standard.

-

The percentage of deuteration at each position can be calculated from the reduction in the integral value compared to the unlabeled compound.

-

-

²H NMR Spectroscopy:

-

Acquire a quantitative ²H NMR spectrum.

-

Integrate the signals corresponding to the deuterium atoms at the labeled positions.

-

The relative integrals of the deuterium signals can confirm the positions of deuteration and their relative abundance.

-

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols for determining the isotopic enrichment of this compound.

Caption: Workflow for Isotopic Enrichment Analysis by LC-HRMS.

Caption: Workflow for Isotopic Enrichment Analysis by NMR Spectroscopy.

By following these detailed protocols and understanding the principles behind them, researchers can confidently assess the isotopic enrichment of their this compound standards, leading to more accurate and reproducible results in their downstream applications. It is always recommended to consult the supplier's documentation and, if necessary, perform in-house verification of isotopic purity to ensure the highest quality data.

References

The Cornerstone of Auxin Production: A Technical Guide to the Role of Indole-3-Pyruvic Acid in Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Indole-3-acetic acid (IAA), the principal auxin in higher plants, is a critical signaling molecule that governs a vast array of developmental processes, from embryogenesis to organ formation. The primary route for IAA biosynthesis in plants is the tryptophan-dependent pathway, with indole-3-pyruvic acid (IPA) serving as a key intermediate. This technical guide provides an in-depth exploration of the IPA pathway, detailing the enzymatic players, regulatory mechanisms, and the experimental methodologies used to elucidate its function. A thorough understanding of this pathway is paramount for developing novel strategies to modulate plant growth and for the discovery of new drug targets that could influence plant-derived therapeutics.

The Core Pathway: A Two-Step Enzymatic Cascade

The biosynthesis of IAA via the IPA pathway is a highly conserved two-step process involving two key enzyme families: the Tryptophan Aminotransferases (TAA/TAR) and the YUCCA flavin monooxygenases (YUC).[1][2][3][4]

-

Step 1: Tryptophan to Indole-3-Pyruvic Acid (IPA) The initial step is the conversion of L-tryptophan to IPA. This transamination reaction is catalyzed by the TAA family of enzymes, which includes TAA1 and its related proteins (TARs).[5] This reaction requires pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor.[1][6]

-

Step 2: Indole-3-Pyruvic Acid (IPA) to Indole-3-Acetic Acid (IAA) The subsequent and rate-limiting step is the conversion of IPA to IAA.[7] This oxidative decarboxylation is catalyzed by the YUC family of flavin monooxygenases.[7][8]

Genetic studies in the model organism Arabidopsis thaliana have unequivocally demonstrated the essential roles of both TAA and YUC gene families in plant development.[9][10] Mutations in these genes lead to significant developmental defects, highlighting the pathway's critical importance.[9][10]

Quantitative Insights into the IPA Pathway

The precise regulation of auxin levels is crucial for normal plant development. This is reflected in the kinetic parameters of the enzymes involved and the resulting concentrations of intermediates and the final product, IAA.

| Parameter | Enzyme/Metabolite | Value | Organism/Conditions | Reference |

| Km for Tryptophan | TAA1 | 43.6 µM | Arabidopsis thaliana | [1][2][11] |

| Km for IPyA (reverse reaction) | TAA1 | 0.7 µM | Arabidopsis thaliana | [1][2][11] |

| Endogenous IPA Levels | Indole-3-pyruvic acid | 4 - 13 ng/g fresh weight | 5 to 12-day-old Arabidopsis thaliana seedlings | [12] |

| Endogenous IAA Levels | Indole-3-acetic acid | ~11 ng/g fresh weight | Tomato shoots | [13] |

| Free IAA in yucca6-1D mutant vs. Wild-Type | Indole-3-acetic acid | 32% increase in inflorescences | Arabidopsis thaliana | [14] |

| Free IAA in yucca6-1D mutant vs. Wild-Type | Indole-3-acetic acid | 91% increase in cauline leaves | Arabidopsis thaliana | [14] |

| IAA-Aspartate Levels | IAA Conjugate | 17.4 ± 4.6 ng/g fresh weight | 9-day-old wild-type Arabidopsis thaliana seedlings | [15] |

| IAA-Glutamate Levels | IAA Conjugate | 3.5 ± 1.6 ng/g fresh weight | 9-day-old wild-type Arabidopsis thaliana seedlings | [15] |

| Total IAA Content | Indole-3-acetic acid | 1,200 ± 178 ng/g fresh weight | 9-day-old wild-type Arabidopsis thaliana seedlings | [15] |

Regulatory Mechanisms of the IPA Pathway

The IPA pathway is tightly regulated to maintain auxin homeostasis. A key regulatory feature is the feedback inhibition of TAA1 by its product, IPA.[1][2][16] This feedback loop is crucial for preventing the over-accumulation of IPA and, consequently, IAA.[1] The significantly lower Km value of TAA1 for IPA compared to tryptophan suggests that even at low concentrations, IPA can effectively compete with tryptophan and drive the reverse reaction, thus maintaining a stable pool of the intermediate.[1][2][11]

Experimental Protocols

Elucidating the function of the IPA pathway has relied on a combination of genetic, biochemical, and analytical techniques. Below are summarized methodologies for key experiments.

TAA1 Enzyme Activity Assay

This assay measures the conversion of tryptophan to IPA catalyzed by the TAA1 enzyme.

Principle: The activity of recombinant or purified TAA1 is determined by measuring the consumption of tryptophan or the formation of IPA over time. The reaction requires the cofactor pyridoxal 5'-phosphate (PLP).[1][6]

Methodology:

-

Enzyme Preparation: Recombinant TAA1 protein is expressed in a suitable system (e.g., E. coli) and purified.

-

Reaction Mixture: A typical reaction mixture contains:

-

Buffer (e.g., Tris-HCl, pH 8.0)

-

Purified TAA1 enzyme

-

L-tryptophan (substrate)

-

Pyridoxal 5'-phosphate (cofactor)[1]

-

A keto acid (e.g., pyruvate) as an amino group acceptor

-

-

Reaction Incubation: The reaction is initiated by the addition of the enzyme and incubated at a specific temperature (e.g., 37°C) for a defined period.

-

Reaction Termination: The reaction is stopped, typically by adding an acid or a solvent that denatures the enzyme.

-

Quantification: The amount of tryptophan consumed or IPA produced is quantified using High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection, or by Liquid Chromatography-Mass Spectrometry (LC-MS) for higher sensitivity and specificity.[1][17]

YUCCA Enzyme Activity Assay

This assay measures the conversion of IPA to IAA catalyzed by YUCCA enzymes.

Principle: The activity of recombinant YUCCA protein is determined by measuring the production of IAA from the substrate IPA. The reaction requires a flavin cofactor (FAD) and a reducing agent (NADPH).[7]

Methodology:

-

Enzyme Preparation: Recombinant YUCCA protein is expressed and purified.

-

Reaction Mixture: A typical reaction mixture includes:

-

Buffer (e.g., Tris-HCl, pH 8.0)

-

Purified YUCCA enzyme

-

Indole-3-pyruvic acid (substrate)

-

FAD (cofactor)

-

NADPH (reducing agent)[7]

-

-

Reaction Incubation: The reaction is initiated and incubated at a controlled temperature (e.g., 37°C).

-

Reaction Termination: The reaction is stopped, often by the addition of an organic solvent.

-

Quantification: The production of IAA is quantified by HPLC with fluorescence detection or, more commonly, by LC-MS for accurate and sensitive measurement.[1][17]

Quantification of Indole-3-Pyruvic Acid in Plant Tissues

Due to its instability, the quantification of endogenous IPA requires specific and rapid extraction and derivatization methods.

Principle: IPA is extracted from plant tissue, stabilized by derivatization, and then quantified using a sensitive analytical technique like Gas Chromatography-Selected Ion Monitoring-Mass Spectrometry (GC-SIM-MS).[12]

Methodology:

-

Tissue Homogenization: Plant tissue is flash-frozen in liquid nitrogen and homogenized in an extraction buffer.

-

Derivatization: A derivatizing agent, such as hydroxylamine, is added to the crude extract to form a stable IPA-oxime.[12]

-

Purification: The derivatized IPA is purified from the complex plant matrix using techniques like ethyl acetate (B1210297) partitioning, solid-phase extraction (SPE) with a C18 resin, and reversed-phase HPLC.[12]

-

Quantification: The purified and derivatized IPA is analyzed by GC-SIM-MS, which provides high sensitivity and specificity for quantification.[12]

Conclusion and Future Directions

The indole-3-pyruvic acid pathway stands as the central route for auxin biosynthesis in plants. The key enzymatic steps, catalyzed by TAA/TAR and YUCCA enzymes, are well-established, and insights into the regulatory mechanisms, such as the feedback inhibition of TAA1, are emerging. The methodologies outlined in this guide provide a framework for the continued investigation of this vital metabolic pathway.

Future research will likely focus on several key areas. A deeper understanding of the tissue-specific expression and regulation of the numerous TAA/TAR and YUCCA gene family members will be crucial for a complete picture of auxin homeostasis. Further elucidation of the post-translational modifications that regulate enzyme activity will provide additional layers of understanding. For drug development professionals, a detailed knowledge of the structure and function of these enzymes presents opportunities for the design of specific inhibitors or activators that could be used as novel plant growth regulators or as tools to probe the intricate roles of auxin in plant biology and its impact on human health through plant-based products.

References

- 1. Indole-3-pyruvic acid regulates TAA1 activity, which plays a key role in coordinating the two steps of auxin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole-3-pyruvic acid regulates TAA1 activity, which plays a key role in coordinating the two steps of auxin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of indole-3-pyruvic acid pathway-mediated biosynthesis of auxin in Neurospora crassa | PLOS One [journals.plos.org]

- 4. Characterization of indole-3-pyruvic acid pathway-mediated biosynthesis of auxin in Neurospora crassa | PLOS One [journals.plos.org]

- 5. academic.oup.com [academic.oup.com]

- 6. Enzyme assay for pyridoxal 5'-phosphate by apo-D-amino acid aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Auxin biosynthesis by the YUCCA flavin monooxygenases controls the formation of floral organs and vascular tissues in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Auxin biosynthesis by the YUCCA flavin monooxygenases controls the formation of floral organs and vascular tissues in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Determination of indole-3-pyruvic acid levels in Arabidopsis thaliana by gas chromatography-selected ion monitoring-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The measurement and mass spectral identification of indole-3-pyruvate from tomato shoots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Characterization of Auxin Conjugates in Arabidopsis. Low Steady-State Levels of Indole-3-Acetyl-Aspartate, Indole-3-Acetyl-Glutamate, and Indole-3-Acetyl-Glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Protocol: analytical methods for visualizing the indolic precursor network leading to auxin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: LC-MS/MS Method for the Quantification of Indole-3-pyruvic Acid-d5

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Indole-3-pyruvic Acid-d5 in biological matrices. The protocol employs a straightforward protein precipitation extraction, followed by rapid and efficient chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). This method is suitable for use in various research and drug development applications where accurate quantification of this deuterated internal standard is required.

Introduction

Indole-3-pyruvic acid (IPA) is a key intermediate in the biosynthesis of the primary plant auxin, indole-3-acetic acid (IAA).[1] It is also an endogenous metabolite of tryptophan in mammals and has been implicated in various physiological processes. The use of stable isotope-labeled internal standards, such as this compound, is crucial for accurate and precise quantification in complex biological samples by compensating for matrix effects and variability in sample processing. This document provides a comprehensive protocol for the development and application of an LC-MS/MS method for this compound.

Experimental Protocols

Materials and Reagents

-

This compound (analytical standard)

-

Indole-3-pyruvic Acid (analytical standard)

-

Acetonitrile (B52724) (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Methanol (B129727) (LC-MS grade)

-

Biological matrix (e.g., plasma, serum, tissue homogenate)

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Indole-3-pyruvic Acid and this compound in methanol to prepare individual 1 mg/mL primary stock solutions. Store at -20°C.

-

Working Standard Solutions: Prepare serial dilutions of the primary stock solutions in a mixture of acetonitrile and water (50:50, v/v) to create working standard solutions for calibration curves and quality control samples.

Sample Preparation: Protein Precipitation

-

Thaw biological samples (e.g., plasma, serum) on ice.

-

To a 100 µL aliquot of the biological sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (this compound) at a pre-determined optimal concentration.

-

Vortex the mixture vigorously for 30 seconds to precipitate proteins.

-

Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at approximately 30°C.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography:

| Parameter | Value |

| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | See Table 1 |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Table 1: Gradient Elution Program

| Time (min) | % Mobile Phase B |

| 0.0 | 5 |

| 1.0 | 5 |

| 5.0 | 95 |

| 7.0 | 95 |

| 7.1 | 5 |

| 10.0 | 5 |

Mass Spectrometry:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

MRM Transitions and Optimized Parameters

The following MRM transitions and collision energies should be optimized for the specific instrument used. The values provided below are a recommended starting point.

Table 2: MRM Transitions and Collision Energies

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) - Starting Point |

| Indole-3-pyruvic Acid | 204.06 | 130.1 | 15 |

| This compound | 209.09 | 135.1 | 15 |

Note: The fragmentation of deuterated compounds can sometimes lead to the loss of deuterium, resulting in a product ion with a mass shift of +4 instead of +5. It is advisable to also monitor the transition m/z 209.09 -> 134.1 to determine the most abundant and stable product ion for quantification.

Data Presentation and Results

Quantitative data should be summarized in tables for clear comparison. This includes calibration curve parameters, accuracy, and precision data for quality control samples.

Table 3: Example Calibration Curve Data

| Analyte | Concentration Range (ng/mL) | R² |

| Indole-3-pyruvic Acid | 1 - 1000 | > 0.99 |

Table 4: Example Accuracy and Precision Data

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |

| Low | 5 | 4.9 | 98.0 | < 15 |

| Medium | 50 | 51.2 | 102.4 | < 15 |

| High | 500 | 495.5 | 99.1 | < 15 |

Visualizations

Signaling Pathway

Caption: Biosynthetic pathway of Indole-3-acetic Acid from Tryptophan.

Experimental Workflow

References

Quantitative Analysis of Tryptophan Metabolites using GC-MS with Indole-3-pyruvic Acid-d5 as an Internal Standard

Application Note

Introduction

Tryptophan, an essential amino acid, is a precursor to a wide array of bioactive metabolites crucial for various physiological processes.[1][2] Its metabolic pathways, primarily the kynurenine, serotonin, and indole (B1671886) pathways, are implicated in immune responses, neurotransmission, and gut microbiome homeostasis.[1][2][3] Dysregulation of tryptophan metabolism has been linked to numerous diseases, including neurodegenerative disorders, cancer, and psychiatric conditions.[1][2][4] Consequently, the accurate quantification of tryptophan and its metabolites in biological samples is paramount for both clinical diagnostics and biomedical research.

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the sensitive and selective analysis of small molecules.[5] However, the analysis of many tryptophan metabolites by GC-MS is challenging due to their low volatility and thermal instability.[5] Derivatization is a crucial step to overcome these limitations by converting the analytes into more volatile and thermally stable derivatives.[6][7][8][9] This application note details a robust and reliable GC-MS method for the simultaneous quantification of key tryptophan metabolites using Indole-3-pyruvic Acid-d5 as an internal standard to ensure accuracy and precision.

Signaling Pathway

The metabolism of tryptophan is a complex network of enzymatic reactions. The diagram below provides a simplified overview of the major tryptophan metabolic pathways, including the serotonin, kynurenine, and indole pathways.[1][3]

Caption: Overview of the major tryptophan metabolic pathways.

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of tryptophan metabolites.

Caption: General experimental workflow for GC-MS analysis.

Protocols

Sample Preparation

Materials:

-

Biological sample (e.g., 100 µL of plasma or urine)

-

This compound internal standard solution (10 µg/mL in methanol)

-

Ethyl acetate (B1210297)

-

Sodium sulfate (B86663) (anhydrous)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Centrifuge

-

Vortex mixer

-

Nitrogen evaporator

Procedure:

-

To 100 µL of the biological sample, add 10 µL of the this compound internal standard solution.

-

Add 500 µL of ethyl acetate and vortex for 2 minutes for liquid-liquid extraction.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the upper organic layer to a new tube.

-

Repeat the extraction (steps 2-4) and combine the organic layers.

-

Dry the combined organic extract over anhydrous sodium sulfate.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

For derivatization, add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine to the dried residue.[10]

-

Vortex for 1 minute and incubate at 70°C for 60 minutes to ensure complete derivatization.[10]

-

After cooling to room temperature, the sample is ready for GC-MS analysis.